molecular formula C24H30N2O3 B2992397 (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone CAS No. 2034242-57-2

(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

Numéro de catalogue: B2992397
Numéro CAS: 2034242-57-2
Poids moléculaire: 394.515
Clé InChI: FBZQEGPPARVVBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone” is a synthetic small molecule characterized by a benzyl-substituted piperidine moiety linked via a methanone bridge to a pyridine ring modified with a tetrahydro-2H-pyran-4-ylmethoxy group.

Propriétés

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-24(26-12-7-20(8-13-26)16-19-4-2-1-3-5-19)22-6-11-25-23(17-22)29-18-21-9-14-28-15-10-21/h1-6,11,17,20-21H,7-10,12-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZQEGPPARVVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone , often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N3O3C_{24}H_{31}N_3O_3, with a molecular weight of approximately 409.53 g/mol. Its structure includes a benzylpiperidine moiety linked to a methoxy-substituted tetrahydro-pyran, contributing to its pharmacological properties.

Research indicates that compounds with piperidine and pyridine structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell proliferation. The specific interactions of this compound are still under investigation, but preliminary studies suggest it may act as an inhibitor of certain enzymes related to cancer pathways.

Biological Activity

  • Anticancer Properties :
    • A study highlighted the activity of benzoylpiperidine derivatives, which include similar structural motifs as our compound. These derivatives showed notable antiproliferative effects against several cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .
    • The compound's ability to inhibit cell growth suggests potential as a chemotherapeutic agent.
  • Neuroprotective Effects :
    • Compounds in this class have been associated with neuroprotective activities, potentially through modulation of neurotransmitter systems or direct action on neuroinflammatory pathways .
  • Enzyme Inhibition :
    • The compound may exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism. In related studies, modifications to the benzoylpiperidine structure have led to significant improvements in MAGL inhibition .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 Values (µM)References
AntiproliferativeBenzoylpiperidine Derivatives19.9 - 75.3
MAGL InhibitionModified Benzoylpiperidines0.84 - 80
NeuroprotectionPiperidine DerivativesNot specified

Synthetic Pathways

The synthesis of (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone involves multiple steps that typically include the formation of the piperidine ring followed by functionalization at the pyridine position. Various synthetic strategies have been explored to optimize yields and enhance biological activity.

Comparaison Avec Des Composés Similaires

Piperidine-Based Derivatives

  • Compound A: (4-Ethyl-piperazin-1-yl)-(2-[4-(trifluoromethyl)phenyl]-pyridin-2-yl)methanone (from ) Key Differences: Replaces the benzyl group with an ethyl-piperazine and introduces a trifluoromethylphenyl substituent. Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~3.1) compared to the benzyl group (logP ~2.8 in the target compound) .
  • Compound B: 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (from ) Key Differences: Incorporates a thiazolidinone-thioxo moiety and pyrimidinone core, increasing molecular weight (MW: 599.7 g/mol vs. target compound’s ~420.5 g/mol). Implications: The thioxo group may enhance hydrogen-bonding interactions with target proteins but reduce solubility in aqueous media .

Pyridine-Modified Analogues

  • Compound C: (2-(Tetrahydro-2H-pyran-4-yl)methoxy)-4-phenylpyridine derivatives (hypothetical based on ) Key Differences: Lacks the piperidine-methanone linkage, simplifying the scaffold. Implications: Reduced steric hindrance may improve membrane permeability but limit target specificity .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound A () Compound B ()
Molecular Weight (g/mol) ~420.5 ~485.6 ~599.7
Calculated logP 2.8 3.1 3.5
Hydrogen Bond Donors 0 0 1 (thioxo)
Hydrogen Bond Acceptors 5 7 9
Solubility (mg/mL) ~0.05 (pred.) ~0.03 (pred.) <0.01 (pred.)

Notes:

  • The target compound’s moderate logP suggests balanced lipophilicity for CNS penetration, whereas Compound B’s higher logP may limit bioavailability .
  • The absence of hydrogen bond donors in the target compound could reduce off-target interactions compared to Compound B .

Inferred Bioactivity and Target Engagement

  • Piperidine-Benzyl Motif : Commonly associated with κ-opioid receptor antagonists or acetylcholinesterase inhibitors (e.g., donepezil analogues) .
  • Tetrahydro-2H-Pyran-4-ylmethoxy Group : May confer metabolic resistance via steric shielding of the pyridine oxygen, similar to protease inhibitors like saquinavir .
  • Comparison to Marine-Derived Analogues: Marine actinomycete-derived compounds () often exhibit potent cytotoxicity but lack the piperidine-pyridine scaffold, highlighting the target compound’s synthetic novelty .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.